N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
Description
N-[2-(4-Bromophenyl)propan-2-yl]cyclobutanamine is a synthetic amine derivative characterized by a cyclobutane ring substituted with a 4-bromophenyl-propan-2-yl group.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBISYBMOGVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine typically involves the reaction of 4-bromophenylpropan-2-ylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine is being investigated for its potential as a precursor in drug development. Its unique structure allows it to interact with biological targets effectively. Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties against Gram-positive pathogens, including Enterococcus faecium and Mycobacterium tuberculosis.
Case Study :
A study evaluated several derivatives of this compound for their anti-tubercular activity. Among them, specific derivatives showed promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, highlighting its potential in developing novel antimicrobial agents.
Organic Synthesis
As an intermediate in organic synthesis, this compound is used to create more complex organic molecules. The compound's structure facilitates diverse synthetic routes, including reactions with cyclobutanones under optimized conditions to yield high-purity products.
Synthesis Example :
The synthesis typically involves the reaction of 4-bromophenylpropan-2-ylamine with cyclobutanone in the presence of catalysts and solvents that enhance yield and purity.
Biological Studies
This compound has been studied for its biological activities, including interactions with enzymes and receptors. The bromophenyl group is crucial for binding interactions, which can modulate the activity of various biological pathways.
Mechanism of Action :
The compound's mechanism involves binding to specific molecular targets, potentially leading to various biological effects depending on the context of use.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target sites, while the cyclobutanamine structure influences the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine with structurally related compounds, emphasizing molecular features, physicochemical properties, and functional implications:
Key Observations:
Structural Flexibility vs. Stability :
- Cyclobutane in the target compound offers greater conformational flexibility compared to cyclopropane derivatives (e.g., ), which are more rigid due to higher ring strain. This flexibility may influence binding to biological targets .
- Fluorine substitution (e.g., in CAS 1251209-10-5) improves lipophilicity and bioavailability, a feature absent in the target compound but common in optimized drug candidates .
Pharmacological Implications: Pyridinylmethyl () and furanylmethyl () substituents introduce heteroaromatic moieties capable of hydrogen bonding or π-stacking, unlike the target compound’s propan-2-yl group. These differences may affect receptor selectivity .
Biological Activity
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure, which contributes to its distinct biological properties. The molecular formula is with a molecular weight of approximately 256.18 g/mol. The presence of the bromophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may function as a ligand for various neurotransmitter receptors, influencing signaling pathways associated with neurological functions. Its mechanism can be summarized as follows:
- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), potentially modulating neurotransmitter release.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses.
Pharmacological Studies
- Neurological Effects : Studies have demonstrated that this compound has neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to enhance synaptic plasticity and reduce neuroinflammation.
- Antitumor Activity : Preliminary investigations suggest that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. It has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Analgesic Properties : The compound has also been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Study Findings | Reference |
|---|---|---|
| Neuroprotective | Enhanced synaptic plasticity; reduced inflammation | |
| Antitumor | Induced apoptosis in cancer cell lines | |
| Analgesic | Significant pain relief in animal models |
Detailed Research Findings
-
Neuroprotective Mechanism :
- A study published in the Journal of Medicinal Chemistry highlighted that the compound acts on the NMDA receptor, promoting neuroprotection through modulation of calcium influx into neurons .
- In vivo studies showed that administration of the compound reduced markers of oxidative stress in models of neurodegeneration.
- Antitumor Studies :
- Pain Management :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
